N-(3-methylpyridin-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide N-(3-methylpyridin-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105229-16-0
VCID: VC6364803
InChI: InChI=1S/C20H21N5OS/c1-14-5-2-10-21-19(14)22-20(26)15-6-3-11-25(13-15)18-9-8-16(23-24-18)17-7-4-12-27-17/h2,4-5,7-10,12,15H,3,6,11,13H2,1H3,(H,21,22,26)
SMILES: CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4
Molecular Formula: C20H21N5OS
Molecular Weight: 379.48

N-(3-methylpyridin-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

CAS No.: 1105229-16-0

Cat. No.: VC6364803

Molecular Formula: C20H21N5OS

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

N-(3-methylpyridin-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide - 1105229-16-0

Specification

CAS No. 1105229-16-0
Molecular Formula C20H21N5OS
Molecular Weight 379.48
IUPAC Name N-(3-methylpyridin-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C20H21N5OS/c1-14-5-2-10-21-19(14)22-20(26)15-6-3-11-25(13-15)18-9-8-16(23-24-18)17-7-4-12-27-17/h2,4-5,7-10,12,15H,3,6,11,13H2,1H3,(H,21,22,26)
Standard InChI Key XNXHTERFFAZHTB-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine-3-carboxamide backbone substituted at two critical positions:

  • Position 1 of the piperidine ring is bonded to a 6-(thiophen-2-yl)pyridazin-3-yl group, which introduces a pyridazine-thiophene hybrid system.

  • Position 3 hosts a carboxamide group linked to a 3-methylpyridin-2-yl moiety.

This arrangement creates a multi-ring architecture that enhances molecular rigidity and facilitates interactions with biological targets such as kinases or chaperone proteins .

Table 1: Key Structural Features

ComponentDescription
Piperidine coreSix-membered saturated ring with nitrogen at position 1.
Pyridazine-thiopheneAromatic heterocycles providing π-π stacking potential and electron density.
3-Methylpyridin-2-ylElectron-deficient pyridine variant influencing solubility and binding.
Carboxamide linkagePolar group enhancing hydrogen-bonding capacity.

Systematic Nomenclature

The IUPAC name reflects the connectivity:

  • Piperidine-3-carboxamide denotes the carboxamide at position 3.

  • N-(3-methylpyridin-2-yl) specifies the pyridine substituent on the amide nitrogen.

  • 1-(6-(thiophen-2-yl)pyridazin-3-yl) describes the pyridazine-thiophene group at position 1.

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis likely involves modular coupling strategies, as seen in analogous compounds:

  • Piperidine-3-carboxylic acid serves as the starting material, converted to its carboxamide via activation with reagents like HATU or EDC, followed by coupling with 3-methylpyridin-2-amine.

  • The pyridazine-thiophene moiety is synthesized separately through cross-coupling reactions (e.g., Suzuki-Miyaura) between a halogenated pyridazine and thiophen-2-ylboronic acid.

  • Final assembly employs nucleophilic substitution or Buchwald-Hartwig amination to attach the pyridazine-thiophene group to the piperidine nitrogen.

Critical Reaction Steps

  • Amide Bond Formation: Carbodiimide-mediated coupling ensures high yields while minimizing racemization.

  • Heterocyclic Cross-Coupling: Palladium catalysis enables efficient fusion of pyridazine and thiophene rings .

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the final product, with purity validated via NMR and mass spectrometry.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Amide couplingEDC, HOBt, DIPEA, DMF, 25°C, 12h75–85
Suzuki couplingPd(PPh3)4, K2CO3, DME/H2O, 80°C, 8h60–70
Piperidine functionalizationNaH, THF, 0°C → RT, 24h50–65

Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C20H21N6OS\text{C}_{20}\text{H}_{21}\text{N}_6\text{OS}

  • Molecular Weight: 393.49 g/mol

  • Solubility: Predicted low aqueous solubility due to aromaticity; soluble in DMSO or DMF.

  • logP: Estimated 2.8 (moderate lipophilicity).

Spectroscopic Data

  • NMR: Key signals include:

    • δ 8.5–9.0 ppm (pyridazine and pyridine protons).

    • δ 6.8–7.5 ppm (thiophene protons).

    • δ 3.0–4.0 ppm (piperidine methylenes).

  • Mass Spectrometry: [M+H]+ peak at m/z 393.49.

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs suggest potential inhibition of heat shock protein 90 (HSP90) or Janus kinases (JAKs) :

  • HSP90 Inhibition: Binding to the ATPase domain disrupts chaperone function, leading to client protein degradation (e.g., oncogenic kinases).

  • JAK-STAT Modulation: Interference with JAK autophosphorylation could suppress inflammatory signaling .

In Silico Predictions

  • Docking Studies: Molecular modeling indicates strong interactions with HSP90’s ATP-binding pocket (binding energy: −9.2 kcal/mol).

  • ADMET Profile: Moderate hepatic clearance; potential CYP3A4 inhibition.

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundTargetKey Difference
EVT-2873031HSP90Benzo[d]dioxole vs. thiophene
WO2008156726A1 derivatives JAKTrifluorophenyl vs. pyridazine-thiophene
VC4823914KinasesPiperidine-oxy vs. carboxamide linkage

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